7-Hydroxyoctanoic acid
Overview
Description
7-Hydroxyoctanoic acid is an organic compound belonging to the class of medium-chain hydroxy acids and derivatives. It has a molecular formula of C8H16O3 and is characterized by a hydroxyl group attached to the seventh carbon of an octanoic acid chain
Mechanism of Action
Target of Action
7-Hydroxyoctanoic acid is a medium-chain hydroxy acid . It has been found to be associated with diseases such as colorectal cancer and the inborn metabolic disorder medium chain acyl-coa dehydrogenase deficiency . It is also known to interact with hydroxy-carboxylic acid receptors (HCARs), specifically HCAR2 .
Mode of Action
The interaction of this compound with HCAR2 triggers Gi/o signaling . This signaling is associated with lipolytic and atherogenic activity, and neuroinflammation . The structural basis of ligand recognition and ligand-induced Gi-coupling remains unclear .
Biochemical Pathways
It is known that hcar2, one of its targets, responds to various ketone body-containing metabolites
Pharmacokinetics
A study on the metabolism and pharmacokinetics of medium-chain fatty acids in royal jelly, which are structurally similar to this compound, suggests that these compounds are metabolized to dicarboxylate, absorbed into the circulation, and their absorption is increased by enzyme treatment .
Result of Action
Its interaction with hcar2 is associated with lipolytic and atherogenic activity, and neuroinflammation
Biochemical Analysis
Biochemical Properties
7-Hydroxyoctanoic acid is known to interact with G protein-coupled receptors, including GPR84 and HCA3 . These receptors regulate metabolism and immune functions . The activation of HCA3 by this compound leads to β-arrestin-2 recruitment, which is relevant for cell-cell adhesion .
Cellular Effects
This compound has been found to be associated with diseases such as colorectal cancer and has also been linked to the inborn metabolic disorder medium chain acyl-coa dehydrogenase deficiency . It has been suggested that this compound could be a potential biomarker for the consumption of certain foods .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with G protein-coupled receptors. Upon activation of HCA3 by this compound, β-arrestin-2 is recruited, which is relevant for cell-cell adhesion . The activation of GPR84 is not followed by β-arrestin-2 recruitment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Hydroxyoctanoic acid can be synthesized through the hydroxylation of octanoic acid. This process typically involves the use of specific catalysts and controlled reaction conditions to ensure the selective addition of a hydroxyl group at the seventh carbon position .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or yeast are employed to produce the compound. These methods are often preferred due to their efficiency and sustainability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted into a carbonyl group, forming 7-oxo-octanoic acid.
Reduction: The compound can be reduced to form 7-hydroxy-octanol, where the carboxylic acid group is converted into an alcohol group.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: 7-oxo-octanoic acid
Reduction: 7-hydroxy-octanol
Substitution: Various substituted octanoic acids depending on the reagents used.
Scientific Research Applications
7-Hydroxyoctanoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its role in metabolic pathways and its presence in various biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in metabolic disorders and as a biomarker for certain diseases.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and other industrial materials
Comparison with Similar Compounds
Octanoic acid: A straight-chain saturated fatty acid with a similar carbon chain length but lacking the hydroxyl group.
7-Hydroxyheptanoic acid: A similar compound with one less carbon atom in the chain.
7-Hydroxydecanoic acid: A similar compound with two additional carbon atoms in the chain.
Uniqueness: 7-Hydroxyoctanoic acid is unique due to the specific position of the hydroxyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-hydroxyoctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-7(9)5-3-2-4-6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCMTSZRXXFMBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864741 | |
Record name | 7-Hydroxyoctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 7-Hydroxyoctanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000486 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17173-14-7 | |
Record name | (±)-7-Hydroxyoctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17173-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxyoctanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017173147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxyoctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Hydroxyoctanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000486 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 7-hydroxyoctanoic acid?
A: this compound is identified as a metabolite of medium-chain triglycerides (MCTs) [, ]. Studies reveal its presence in the urine of infants fed formulas enriched with MCTs, indicating its role in the metabolic breakdown of these fats [, , ].
Q2: How is this compound formed in the body?
A: Research suggests that this compound is primarily formed through the (ω-1)-hydroxylation of medium-chain fatty acids, particularly octanoic acid [, ]. This process likely occurs in the liver and involves the addition of a hydroxyl group to the seventh carbon atom of the octanoic acid chain [].
Q3: How is this compound excreted?
A: this compound is excreted in urine primarily as glucuronides []. This conjugation with glucuronic acid enhances its water solubility, facilitating its elimination from the body [].
Q4: Beyond infants consuming MCT-enriched formulas, are there other instances where this compound is found?
A: Yes, this compound has been detected in the vitreous humor of individuals with medium-chain acyl-CoA dehydrogenase deficiency []. This finding suggests a potential link between this compound levels and this metabolic disorder.
Q5: Can this compound be synthesized?
A: While biological systems produce this compound through metabolic processes, researchers have explored its synthesis through different routes. One method involves utilizing this compound as a starting material for preparing substituted octanoic acids []. This method highlights the potential of this compound as a precursor for synthesizing other valuable compounds.
Q6: Are there any known applications of this compound in chemical synthesis?
A: Research indicates that derivatives of this compound are employed in attempts to synthesize curvularin []. Curvularin is a naturally occurring compound with potential biological activities, making the exploration of this compound derivatives in this context noteworthy.
Q7: What is the role of this compound in studying queen honeybees?
A: While not a primary focus of the research, this compound was identified as a head chemical constituent in queen honeybees of varying ages []. This finding contributes to a broader understanding of the chemical composition of these bees, potentially offering insights into their development and behavior.
Q8: Has the dilactone of this compound been synthesized?
A: Yes, researchers have successfully synthesized the dilactone of this compound [, ]. This achievement demonstrates the feasibility of creating macrocyclic compounds from this compound, opening avenues for investigating their potential applications.
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